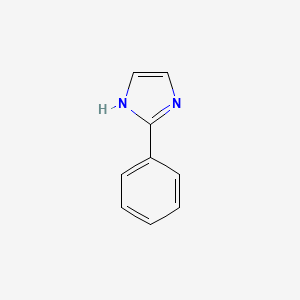

2-Phenylimidazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255226. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJYXPAKHMBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060968 | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670-96-2 | |

| Record name | 2-Phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2590HM4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Phenylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylimidazole is a heterocyclic aromatic organic compound that has garnered significant interest in various scientific and industrial fields. Its unique structure, featuring a phenyl group attached to an imidazole ring, imparts a range of chemical properties that make it a versatile building block in medicinal chemistry, a crucial component in materials science, and a valuable ligand in coordination chemistry. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound consists of a five-membered imidazole ring substituted with a phenyl group at the 2-position. The presence of both aromatic systems and nitrogen heteroatoms defines its chemical reactivity and physical properties.

Molecular Structure:

-

Chemical Name: 2-Phenyl-1H-imidazole

-

CAS Number: 670-96-2

-

Molecular Formula: C₉H₈N₂

-

Molecular Weight: 144.17 g/mol

-

InChI Key: ZCUJYXPAKHMBAZ-UHFFFAOYSA-N

-

SMILES: c1ccc(cc1)c2ncc[nH]2

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and application.

| Property | Value | Reference |

| Physical State | White to pale yellow crystalline powder | [1] |

| Melting Point | 142-148 °C | [2][3] |

| Boiling Point | 340 °C | [2] |

| Density | 0.6 g/cm³ | [2] |

| pKa | 13.00 ± 0.10 (predicted) | |

| Solubility | Soluble in methanol. Sparingly soluble in water. | |

| LogP (Octanol/Water) | 1.29 at 25°C and pH 7.5 | |

| Flash Point | 200 °C | |

| Vapor Pressure | 0.009 Pa at 20°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of this compound typically shows characteristic signals for the phenyl and imidazole protons.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

-

FTIR: The infrared spectrum reveals the presence of characteristic functional groups, such as N-H and C=N stretching vibrations.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Debus-Radziszewski Reaction

The most common method for synthesizing this compound is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and ammonia.

Materials:

-

Benzaldehyde

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide or ammonium acetate

-

Ethanol

-

Glacial acetic acid (optional, as a solvent)

-

Ice-water

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 mmol) in a suitable solvent such as ethanol.

-

Add glyoxal (1 mmol) and a source of ammonia, such as ammonium acetate or an aqueous solution of ammonia.

-

The reaction mixture is then heated, often to around 80°C, and stirred for a specified period, which can range from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a solvent system like ethyl acetate/hexane (1:3).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product is often precipitated by pouring the reaction mixture into ice-water.

-

The solid product is collected by filtration, washed with cold water, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Diagram of Synthesis and Purification Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Characterization Protocols

The melting point of a compound is a key indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound should have a sharp melting range of 1-2°C.

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

Materials:

-

This compound

-

Solvent of interest (e.g., water, buffers of different pH)

-

Vials with screw caps

-

Shaker or agitator

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical method.

-

Calculate the original solubility by taking the dilution factor into account.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. A typical acquisition involves 16-32 scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Applications in Drug Development and Materials Science

This compound serves as a versatile intermediate and building block in several key areas.

Intermediate in Antifungal Agent Synthesis

Many antifungal drugs of the azole class contain an imidazole ring. This compound can be a precursor for the synthesis of more complex antifungal agents. The synthesis often involves N-alkylation or N-arylation of the imidazole ring, followed by further functionalization.

Logical Diagram of this compound in Antifungal Synthesis:

Caption: Synthetic pathway from this compound to complex antifungal agents.

Curing Agent for Epoxy Resins

This compound is an effective curing agent for epoxy resins, particularly in applications requiring high thermal and chemical resistance. It acts as a catalytic curing agent.

Curing Mechanism:

The curing mechanism involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the epoxide ring, initiating ring-opening polymerization.

Diagram of Epoxy Curing Mechanism:

Caption: Catalytic curing mechanism of epoxy resins by this compound.

Ligand in Coordination Chemistry

The nitrogen atoms in the imidazole ring of this compound can coordinate with metal ions, making it a useful ligand in the synthesis of coordination complexes and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications. This guide has provided a detailed overview of its structure, physicochemical properties, and key experimental protocols for its synthesis and characterization. For researchers and professionals in drug development and materials science, a thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this valuable molecule in the design and synthesis of novel functional materials and therapeutic agents.

References

An In-Depth Technical Guide to the Synthesis of 2-Phenylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-phenylimidazole, a crucial scaffold in medicinal chemistry and materials science. The document details the core synthesis mechanisms, presents quantitative data for comparative analysis of various synthetic protocols, and offers detailed experimental procedures for key methodologies.

Core Synthesis Pathway: The Debus-Radziszewski Reaction

The most established and versatile method for synthesizing this compound is the Debus-Radziszewski reaction. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (benzaldehyde), and an ammonia source.[1][2][3] While the exact mechanism is not definitively certain, it is generally understood to proceed in two main stages.[1][3]

First, the dicarbonyl compound, glyoxal, reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with benzaldehyde, followed by cyclization and oxidation (dehydrogenation) to yield the aromatic this compound ring.

A proposed mechanistic pathway for the Debus-Radziszewski synthesis of this compound is illustrated below.

Caption: Proposed mechanism for the Debus-Radziszewski synthesis of this compound.

Variations of the Debus-Radziszewski Synthesis

Numerous modifications to the classical Debus-Radziszewski synthesis have been developed to improve yields, reduce reaction times, and simplify purification. These variations often involve the use of different ammonia sources, catalysts, and reaction conditions.

Table 1: Comparison of Debus-Radziszewski Synthesis Conditions for this compound and Derivatives

| Ammonia Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonium Acetate | Silica Tungstic Acid | Ethanol | 78 | 1 | up to 82 | |

| Ammonium Acetate | Iodine (catalytic) | Solvent-free | Room Temp. | short | 89-95 | |

| Ammonia (gas) | None (gas-liquid-liquid phase) | Water/Organic | 50-80 | 12 | High | |

| Ammonium Acetate | Lewis Acid (e.g., ZnCl₂) | Polar Solvent | Reflux | - | High | |

| Ammonium Hydroxide | None | Water | 40-80 | 3 | 85 |

Experimental Protocol: Catalytic Synthesis using Ammonium Acetate and Silica Tungstic Acid

This protocol is based on the work of Song Yanmin et al. for the synthesis of this compound derivatives.

Materials:

-

Benzaldehyde (1 mmol)

-

Glyoxal (40% in water, 1 mmol)

-

Ammonium acetate (2 mmol)

-

Silica tungstic acid (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a solution of benzaldehyde (1 mmol) and glyoxal (1 mmol) in ethanol, add ammonium acetate (2 mmol) and a catalytic amount of silica tungstic acid.

-

Reflux the reaction mixture at 78 °C for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Alternative Synthesis Pathways

While the Debus-Radziszewski reaction is the most common, other synthetic routes to this compound have been developed, each with its own advantages and limitations.

Dehydrogenation of 2-Phenylimidazoline

This two-step method involves the initial synthesis of 2-phenylimidazoline, followed by its dehydrogenation to form this compound. The synthesis of the imidazoline precursor can be achieved through the condensation of ethylenediamine with benzaldehyde or its derivatives. Various catalytic systems have been employed for the subsequent dehydrogenation step.

Caption: Workflow for the synthesis of this compound via dehydrogenation.

Table 2: Catalytic Systems for the Dehydrogenation of 2-Phenylimidazoline

| Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MnO₂ | - | - | >24 | - | |

| BaMnO₄ | - | - | >22 | - | |

| Supported KMnO₄/SiO₂ | - | Room Temp. | 2.5 | up to 79.9 | |

| Multi-walled carbon nanotubes | Water/Acetonitrile | - | - | 96 | |

| Dimethyl sulfoxide (DMSO) | Neat | 120 | 48 | 71 | |

| 10% Pd/C | Neat | 120 | 48 | 57 |

Experimental Protocol: Dehydrogenation using Dimethyl Sulfoxide (DMSO)

This protocol is based on a study comparing DMSO and Pd/C for the dehydrogenation of 2-aryl-Δ2-imidazolines.

Materials:

-

2-Phenyl-Δ2-imidazoline (1 mmol)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Heat a mixture of 2-phenyl-Δ2-imidazoline (1 mmol) in dimethyl sulfoxide.

-

Maintain the reaction temperature at 120 °C for 48 hours.

-

Monitor the reaction by an appropriate analytical method (e.g., GC-MS or LC-MS).

-

After completion, cool the reaction mixture.

-

Isolate the product by extraction and purify by column chromatography or recrystallization.

Alkylation of Imidazole

Another synthetic approach involves the direct arylation of the imidazole ring. This can be achieved by reacting imidazole with an aryl halide, such as iodobenzene, in the presence of a suitable catalyst.

Caption: Alkylation route for the synthesis of this compound.

Table 3: Reaction Conditions for the Alkylation of Imidazole with Iodobenzene

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nanoparticle Nickel and Cuprous Iodide | DMF | 110-140 | 20-48 | up to 85 |

Experimental Protocol: Alkylation using Nanoparticle Nickel and Cuprous Iodide

This protocol is adapted from a patented method for the synthesis of this compound compounds.

Materials:

-

Imidazole (10 mmol)

-

Iodobenzene (10 mmol)

-

Nanoparticle nickel (catalyst)

-

Cuprous iodide (catalyst)

-

Dimethylformamide (DMF) (solvent)

Procedure:

-

In a three-necked flask, combine imidazole (10 mmol), iodobenzene (10 mmol), nanoparticle nickel, and cuprous iodide in dry DMF.

-

Heat the reaction mixture with stirring to 120 °C.

-

Maintain the reaction at this temperature for 24 hours.

-

After cooling, separate the catalyst by centrifugation or filtration.

-

Pour the filtrate into water and extract with ethyl acetate.

-

Wash the organic phase with water, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum drying or recrystallization.

Conclusion

The synthesis of this compound can be accomplished through several effective pathways, with the Debus-Radziszewski reaction being the most prominent and adaptable method. The choice of a specific synthetic route will depend on factors such as desired yield, available starting materials and equipment, and scalability. The catalytic variations of the Debus-Radziszewski reaction and the alternative dehydrogenation and alkylation methods offer a broad toolkit for researchers and professionals in the field of drug development and materials science to access this important heterocyclic compound. Further research into greener catalysts and more efficient reaction conditions continues to enhance the synthesis of this compound and its derivatives.

References

Spectroscopic Data of 2-Phenylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylimidazole, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₈N₂ with a molecular weight of 144.17 g/mol .[1][2] The spectroscopic data provides key insights into its unique chemical structure, characterized by a phenyl group attached to an imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of this compound in solution can be challenging due to the rapid tautomerization of the imidazole ring. This can lead to peak broadening, and in some cases, the signals for the carbon atoms within the imidazole ring may not be readily detectable in conventional ¹³C NMR spectra.[3]

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.20 - 7.50 | m | Phenyl-H |

| 7.10 | s | Imidazole-H (C4-H, C5-H) |

| 12.5 (broad) | s | Imidazole-NH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C2 (Imidazole) |

| 134.7 | Cipso (Phenyl) |

| 129.5 | Cortho (Phenyl) |

| 128.9 | Cmeta (Phenyl) |

| 126.9 | Cpara (Phenyl) |

| 122.5 | C4, C5 (Imidazole) |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3150-2850 (broad) | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1605 | C=N stretching |

| 1485, 1074 | C-C stretching (phenyl ring) |

| 1463 | C-N stretching |

| 1318, 1148 | Aromatic C-H in-plane bending |

| 989, 833, 771, 750, 718, 700 | Aromatic C-H out-of-plane bending |

| 910 | C-C-C in-plane bending |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a clear molecular ion peak, confirming its molecular weight.

| m/z | Assignment |

| 144 | [M]⁺ (Molecular Ion) |

| 117 | [M - HCN]⁺ |

| 90 | [M - 2HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.

-

Filtration and Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing.[4]

Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Acquisition Parameters: Standard pulse programs are used. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds. For the less sensitive ¹³C nucleus, a higher number of scans and a longer relaxation delay may be necessary.

-

Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.

-

Data Acquisition: The IR spectrum is then recorded.

-

Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

-

Sample Introduction: The this compound sample, which must be thermally stable and volatile, is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, leading to its fragmentation into smaller, characteristic ions.

Mass Analysis and Detection:

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Mass Separation: The accelerated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Phenylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-phenylimidazole, a key building block in medicinal chemistry and materials science. The information is curated to support research and development activities by providing key data on its behavior in common solvents and under various stress conditions.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and route of administration. This section details the solubility of this compound in a range of common solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents and water. The data is summarized in the table below for easy comparison.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Method | Reference |

| Water | Polar Protic | 1990 mg/L | 25 | Not Specified | |

| Methanol | Polar Protic | Almost Transparent (Qualitative) | Not Specified | Not Specified | |

| Dichloromethane | Halogenated | ~0.003 (mole fraction) | 25 | Synthetic Method | |

| 1-Chlorobutane | Halogenated | ~0.0005 (mole fraction) | 25 | Synthetic Method | |

| Toluene | Aromatic Hydrocarbon | ~0.002 (mole fraction) | 25 | Synthetic Method | |

| 2-Nitrotoluene | Aromatic Nitro | ~0.01 (mole fraction) | 25 | Synthetic Method | |

| Ethanol | Polar Protic | Data Not Found | - | - | - |

| Acetone | Polar Aprotic | Data Not Found | - | - | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data Not Found | - | - | - |

| Dimethylformamide (DMF) | Polar Aprotic | Data Not Found | - | - | - |

Note: The mole fraction data for Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene were estimated from graphical representations in the cited literature and are therefore approximate.

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or an HPLC-UV method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

Stability of this compound

Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life, identifying potential degradation products, and developing stable formulations.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to identify its likely degradation pathways and to develop stability-indicating analytical methods.

Note: Specific experimental data on the degradation products and pathways for this compound were not found in the reviewed literature. The following sections describe the general experimental protocols for forced degradation studies.

2.1.1. Experimental Protocol: Acid and Base Hydrolysis

-

Objective: To evaluate the stability of this compound in acidic and basic conditions.

-

Procedure:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Incubate the solutions at elevated temperatures (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and dilute them for analysis.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

2.1.2. Experimental Protocol: Oxidative Degradation

-

Objective: To assess the susceptibility of this compound to oxidation.

-

Procedure:

-

Prepare a solution of this compound in a solvent containing an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution, protected from light, at room temperature or a slightly elevated temperature.

-

Monitor the reaction over time by taking samples at regular intervals.

-

Analyze the samples by HPLC to determine the extent of degradation.

-

2.1.3. Experimental Protocol: Thermal Degradation

-

Objective: To investigate the effect of high temperature on the stability of solid this compound.

-

Procedure:

-

Place a known amount of solid this compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).

-

Expose the solid to dry heat for a specified duration.

-

At intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

2.1.4. Experimental Protocol: Photostability

-

Objective: To determine the impact of light exposure on the stability of this compound.

-

Procedure:

-

Expose a solution of this compound and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

Simultaneously, keep control samples in the dark at the same temperature.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

-

Potential Degradation Pathways

While specific degradation products for this compound have not been detailed in the available literature, based on the chemistry of the imidazole ring, potential degradation pathways under forced conditions can be hypothesized.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.

Typical HPLC Method Parameters for Imidazole Derivatives

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV spectrophotometer at a wavelength where this compound has significant absorbance (e.g., around 210-260 nm).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

This guide provides a foundational understanding of the solubility and stability of this compound. It is important to note that for specific applications, especially in drug development, further experimental validation under specific formulation and storage conditions is essential. The provided protocols offer a starting point for such investigations.

The Synthesis of 2-Phenylimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical evolution of 2-phenylimidazole synthesis. It details the seminal Debus-Radziszewski reaction and chronicles its progression to modern, more efficient catalytic and microwave-assisted methodologies. Alternative synthetic pathways, including the dehydrogenation of 2-phenylimidazoline and Ullmann-type condensation reactions, are also thoroughly examined. This document presents a comparative analysis of various synthetic protocols, supported by quantitative data, detailed experimental procedures, and visual representations of reaction pathways and workflows to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its derivatives, this compound stands out as a critical intermediate in the synthesis of a wide array of therapeutic agents. Its discovery and the subsequent development of its synthetic routes have been pivotal in advancing drug discovery and materials science. This guide traces the historical arc of this compound synthesis, from its 19th-century origins to contemporary innovations that prioritize efficiency, yield, and green chemistry principles.

The Genesis of Imidazole Synthesis: The Debus-Radziszewski Reaction

The journey into imidazole synthesis began in 1858 when Heinrich Debus first reported the synthesis of imidazole itself from glyoxal and ammonia.[1] However, it was Bronisław Radziszewski who, in 1882, expanded upon this work to synthesize 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonia, laying the foundation for what is now known as the Debus-Radziszewski reaction.[2] This multicomponent reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, remains a fundamental method for the synthesis of substituted imidazoles, including this compound.[2]

The classical approach, while groundbreaking, often suffered from low yields and harsh reaction conditions.[1] The general reaction scheme is depicted below:

Evolution of the Radziszewski Synthesis: Catalytic Innovations

To overcome the limitations of the original Debus-Radziszewski reaction, significant research has focused on the development of catalysts that improve reaction rates and yields under milder conditions. A variety of catalysts have been explored, ranging from Lewis acids to solid-supported reagents and nanoparticles.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of this compound and its derivatives, highlighting the evolution towards more efficient and environmentally benign methodologies.

| Catalyst | Dicarbonyl Compound | Aldehyde | Ammonia Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | ||||||||

| None (Thermal) | Benzil | Benzaldehyde | Ammonium Acetate | Acetic Acid | 100 | 5-24 h | Moderate | [3] |

| Homogeneous Catalysts | ||||||||

| Silicotungstic Acid (7.5 mol%) | Benzil | Aromatic Aldehydes | Ammonium Acetate | Ethanol | Reflux (78) | 1 h | up to 94 | |

| Glyoxylic Acid (5 mol%) | Benzil | 4-Chlorobenzaldehyde | Ammonium Acetate | Solvent-free (MW) | - | 1.5 min | 98 | |

| Heterogeneous Catalysts | ||||||||

| Zeolite HY/Silica Gel | Benzil | Aromatic Aldehydes | Ammonium Acetate | Solvent-free (MW) | - | - | High | |

| Tribromide-modified Silica-coated Magnetic Nanoparticles | Substrate | Aryl Aldehyde | - | Neat | 80 | 15 min | 90 | |

| Other Catalysts | ||||||||

| Urea-ZnCl₂ (DES) | Benzil | Benzaldehyde | Ammonium Acetate | - | 110 | 30 min | 99 | |

| DABCO | Benzil | Benzaldehyde | Ammonium Acetate | - | - | 12 h | 92 |

Detailed Experimental Protocols

Procedure:

-

In a round-bottom flask, combine benzil (1.0 g), ammonium acetate (1.0 g), benzaldehyde (2.0 mL), and glacial acetic acid (2.0 mL).

-

Reflux the mixture for 3-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 150 mL of water.

-

Neutralize the solution with ammonium hydroxide or sodium carbonate, which will cause a solid to precipitate.

-

Filter the solid, wash it with toluene, and recrystallize from methanol to obtain pure 2,4,5-triphenylimidazole.

Procedure:

-

In a microwave-safe vessel, mix benzil (1 mmol), an aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%).

-

Irradiate the solvent-free mixture in a microwave oven for 1-3 minutes.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Add ice-water (50 mL) to the reaction vessel to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield the pure 2,4,5-triarylimidazole derivative.

References

2-Phenylimidazole Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Review of Core Characteristics, Synthesis, and Biological Activity

Introduction

Derivatives of 2-phenylimidazole constitute a significant class of heterocyclic compounds that have garnered substantial interest within the pharmaceutical and material science sectors. The unique structural arrangement of a phenyl group attached to the imidazole ring imparts favorable stability and reactivity, rendering these compounds versatile scaffolds in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the basic characteristics, synthesis, and biological activities of this compound derivatives, with a focus on their potential in drug development. The content is tailored for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents. The applications of these derivatives are extensive, ranging from their use as key intermediates in the synthesis of antifungal and anti-inflammatory drugs to their role in the formulation of corrosion inhibitors and as catalysts in organic reactions.[1][2]

Core Physicochemical Characteristics

The parent this compound molecule (CAS 670-96-2) is a solid at room temperature with a melting point in the range of 142-148 °C and a boiling point of approximately 340 °C.[2][3] It is sparingly soluble in water but shows good solubility in alcohols like methanol. The physicochemical properties of this compound and its derivatives can be significantly modulated by substitution on either the phenyl or the imidazole ring, which in turn influences their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | |

| Melting Point | 142-148 °C | |

| Boiling Point | 340 °C | |

| Density | 0.6 g/cm³ | |

| pKa (Predicted) | 13.00 ± 0.10 | |

| LogP | 1.29 (at 25°C and pH 7.5) | |

| Appearance | Light yellow to beige powder |

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is most classically achieved through the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (such as benzaldehyde), and ammonia. This one-step process is advantageous due to its operational simplicity and the ready availability of starting materials. However, it can suffer from low yields and the formation of byproducts, necessitating purification.

To address these limitations, several modifications and alternative synthetic routes have been developed. These include the use of various catalysts like Lewis acids, silica tungstic acid, and ionic liquids to improve reaction rates and yields. Microwave-assisted synthesis has also been employed to reduce reaction times and improve product purity. Another approach involves a two-step process where imidazole is first synthesized and then arylated with a phenyl group donor, such as iodobenzene, in the presence of a catalyst like nanoparticle nickel and copper iodide.

Biological Activities and Therapeutic Potential

This compound derivatives have been explored for a wide array of pharmacological activities, establishing them as a privileged scaffold in drug discovery. Their therapeutic potential spans anti-inflammatory, antimicrobial, and anticancer applications.

Anti-inflammatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

A significant area of investigation for phenylimidazole derivatives is their potential as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby fostering an immunosuppressive environment that allows tumors to evade immune surveillance.

Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy. Phenylimidazole-based compounds have been designed to bind to the active site of IDO1, blocking its catalytic function.

Table 2: IDO1 Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Structure | IDO1 IC₅₀ (µM) | Reference(s) |

| DX-03-12 | N/A (Structure proprietary) | 0.3 - 0.5 | |

| DX-03-13 | N/A (Structure proprietary) | 0.3 - 0.5 |

Note: The specific structures for DX-03-12 and DX-03-13 are not publicly available in the provided search results.

Antimicrobial Activity

The this compound scaffold is also a component of molecules exhibiting antimicrobial properties. While much of the reported data focuses on the related benzimidazole structure, the core imidazole moiety is known to be a key pharmacophore in many antifungal and antibacterial agents. The mechanism of action for imidazole-based antifungals often involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The data for this compound derivatives in this area is still emerging, and further studies are needed to establish clear structure-activity relationships.

A comprehensive table of MIC values for this compound derivatives is not yet available based on the current literature search. The available data primarily pertains to benzimidazole derivatives.

Experimental Protocols

General Synthesis of this compound Derivatives via the Debus-Radziszewski Reaction

This protocol provides a general framework for the synthesis of this compound derivatives. Specific quantities, reaction times, and purification methods may need to be optimized for different substrates.

Materials:

-

A 1,2-dicarbonyl compound (e.g., glyoxal)

-

A substituted benzaldehyde

-

Ammonium acetate or ammonia

-

A suitable solvent (e.g., ethanol, glacial acetic acid)

-

Catalyst (optional, e.g., silica tungstic acid)

Procedure:

-

To a round-bottom flask, add the 1,2-dicarbonyl compound (1 mmol), the substituted benzaldehyde (1 mmol), and ammonium acetate (2 mmol).

-

Add the solvent (e.g., 10 mL of ethanol) and the catalyst, if used.

-

Reflux the reaction mixture with stirring for the required time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

In Vitro IDO1 Inhibition Assay

This protocol describes a general procedure for evaluating the inhibitory activity of this compound derivatives against the IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Assay buffer (e.g., phosphate buffer, pH 6.5)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, catalase, ascorbic acid, and methylene blue.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (a known IDO1 inhibitor) and a negative control (DMSO vehicle).

-

Add the IDO1 enzyme to each well and pre-incubate for a short period at room temperature.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.

-

Measure the absorbance of kynurenine at a specific wavelength (e.g., 480 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

IDO1 Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the central role of IDO1 in promoting immune evasion by tumors and the point of intervention for this compound-based inhibitors.

Caption: IDO1 pathway and inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The logical flow from chemical synthesis to biological evaluation is a critical aspect of the drug discovery process for this compound derivatives.

Caption: Workflow for this compound derivative drug discovery.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. Their versatile synthesis and the tunability of their physicochemical properties make them attractive scaffolds for further development. The inhibition of the IDO1 pathway is a key area of interest, offering a potential avenue for novel immunotherapies. Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies to identify lead compounds with enhanced potency and favorable pharmacokinetic profiles. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules towards clinical application.

References

A Technical Guide to the Biological Activity Screening of 2-Phenylimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylimidazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This technical guide provides a comprehensive overview of the screening methodologies used to evaluate these activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity Screening

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[2] The primary screening method to determine this activity is typically a cell viability assay, such as the MTT assay.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activities of selected this compound derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| 4e | MCF-7 (Breast), SK-MEL-28 (Melanoma) | 1 - 10 | |

| 4f | MCF-7 (Breast), SK-MEL-28 (Melanoma) | 1 - 10 | |

| Naphthalene Substituted Benzimidazoles | Various Cancer Cell Lines | 0.078 - 0.625 | |

| Pyrazino[1,2-a]benzimidazoles (3c, 4n) | Various Cancer Cell Lines | Remarkable Activity | |

| Triflorcas (Imidazo[2,1-b]benzothiazole derivative) | Cancer cells with Met mutations | Effective in vitro & in vivo |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Visualization: Potential Anticancer Signaling Pathways

This compound derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Certain imidazole derivatives have been investigated for their ability to modulate inflammatory responses, often by inhibiting key enzymes or signaling pathways.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected imidazole and benzimidazole derivatives.

| Compound ID/Series | Assay | Target Cell Line / Enzyme | IC₅₀ / % Inhibition | Reference |

| AA1-AA8 Series | Albumin Denaturation | - | IC₅₀: 33.27 - 301.12 µg/mL | |

| AA6 | p38 MAP Kinase Inhibition | - | IC₅₀: 403.57 nM | |

| 2b, 2j (Benzimidazole-Morpholine) | COX-1 / COX-2 Inhibition | - | Promising Inhibition | |

| Benzimidazole derivative (BZ) | PGE2 Production | Rat model | Significant Decrease |

Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay is a common preliminary test for anti-inflammatory activity. It is based on the principle that protein denaturation is a well-documented cause of inflammation.

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous bovine serum albumin solution.

-

Compound Addition: Add 0.1 mL of the test compound solution at various concentrations (e.g., 50, 100, 200, 300 µg/mL).

-

pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N hydrochloric acid.

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

-

Data Acquisition: After cooling, measure the turbidity of the samples at 660 nm.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Diclofenac is often used as a standard reference drug.

Visualization: NF-κB Inflammatory Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition leads to a reduction in the expression of pro-inflammatory genes.

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. This compound and its related benzimidazole structures have been evaluated for their activity against various bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against different microorganisms.

| Compound ID/Series | Target Microorganism(s) | MIC (µM or µg/mL) | Reference |

| 2h, 2i (Benzimidazoles) | Staphylococcus aureus, Streptococcus faecalis | ~4.8 µM | |

| 1a (Benzimidazole) | Candida albicans | 1.05 µM | |

| 4j, 4l (2-Aryl Benzimidazoles) | 9 Marine Fouling Bacteria | Broad Spectrum Activity | |

| 4g (2-Aryl Benzimidazole) | Aspergillus niger | Strong Antifungal Activity |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria or fungi.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes, no compound) and negative (medium only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection is common, and a viability indicator like resazurin can also be used for a colorimetric readout.

Visualization: General Screening Workflow

A systematic workflow is essential for the efficient screening and identification of lead compounds from a chemical library.

References

An In-depth Technical Guide to 2-Phenylimidazole (CAS 670-96-2): Properties, Hazards, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylimidazole (CAS 670-96-2), a heterocyclic aromatic organic compound, serves as a versatile building block in medicinal chemistry and materials science.[1][2] Its imidazole core, a five-membered ring with two nitrogen atoms, substituted with a phenyl group at the 2-position, imparts a unique combination of chemical properties that make it a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and detailed experimental protocols relevant to the handling and application of this compound in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions, including solubility, stability, and potential for purification.

Table 1: Physicochemical Properties of this compound (CAS 670-96-2)

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | |

| Appearance | White to light yellow or beige crystalline powder | |

| Melting Point | 142-148 °C | |

| Boiling Point | 340 °C at 760 mmHg | |

| Flash Point | 200 °C | |

| Solubility | Soluble in methanol, with slight solubility in cold water and solubility in hot water, ethanol, chloroform, and DMF. | |

| pKa | 13.00 ± 0.10 (Predicted) | |

| LogP | 1.88 | |

| Vapor Pressure | 0.009 Pa at 20°C |

Synthesis and Purification

Several synthetic routes to this compound have been reported, with the Debus-Radziszewski reaction being a common and industrially adopted method. This one-pot synthesis involves the condensation of benzaldehyde, glyoxal, and an ammonia source. Alternative methods include the dehydrogenation of 2-phenylimidazoline and the alkylation of imidazole with iodobenzene.

A general workflow for the synthesis and purification of this compound is depicted in the following diagram:

Hazards and Toxicological Information

This compound is classified as harmful if swallowed and may cause skin and eye irritation. A summary of its hazard classifications is provided in Table 2. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Table 2: Hazard Identification for this compound (CAS 670-96-2)

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source:

Experimental Protocols

This section details the methodologies for determining key physicochemical and toxicological properties of this compound, adhering to standardized guidelines where applicable.

Physicochemical Property Determination

5.1.1. Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be precisely determined using a power compensation differential scanning calorimeter.

-

Apparatus: PerkinElmer model Pyris Diamond DSC or equivalent.

-

Sample Preparation: 5-10 mg of this compound is hermetically sealed in an aluminum crucible.

-

Procedure:

-

The instrument is calibrated using a certified standard (e.g., indium).

-

The sample crucible and a reference crucible (empty) are placed in the DSC cell.

-

The temperature is ramped at a constant rate, for example, 5 K/min, under a continuous flow of an inert gas like nitrogen (20 mL/min).

-

The heat flow to the sample is measured as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition observed in the DSC thermogram.

-

5.1.2. Vapor Pressure Determination by Knudsen Effusion with Quartz Crystal Microbalance

The vapor pressure of solid this compound can be measured using the Knudsen effusion method, which is suitable for low-volatility organic compounds.

-

Apparatus: A combined Knudsen/quartz crystal effusion apparatus.

-

Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a small orifice.

-

Procedure:

-

The Knudsen cell containing the sample is placed in a high-vacuum chamber.

-

The cell is heated to a series of controlled temperatures.

-

The rate of mass loss of the sample due to effusion through the orifice is measured. For highly volatile samples, this can be done gravimetrically.

-

The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: p = (Δm/Δt) * (1/Ao) * √(2πRT/M) where Δm/Δt is the rate of mass loss, Ao is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.

-

The Clausius-Clapeyron equation is then used to relate the vapor pressure to the temperature and determine the enthalpy of sublimation.

-

5.1.3. Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Apparatus: Temperature-controlled shaker, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a pre-validated analytical method.

-

The solubility is reported as the concentration of the saturated solution at the specified temperature.

-

5.1.4. pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

-

Apparatus: pH meter with a suitable electrode, burette, magnetic stirrer.

-

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). The ionic strength of the solution is typically kept constant using an inert salt like KCl.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal. This can be calculated using the Henderson-Hasselbalch equation.

-

Toxicological Hazard Assessment

The following protocols are based on OECD guidelines for the testing of chemicals and represent the standard methodologies for assessing the key hazards of this compound.

5.2.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of several toxicity classes.

-

Test System: Typically, female rats are used.

-

Procedure:

-

A stepwise procedure is used, with a group of three fasted female rats per step.

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered orally by gavage.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weights are recorded at specified intervals.

-

The outcome of the first step determines the subsequent steps (i.e., whether to dose at a higher or lower level, or to stop the test).

-

The LD50 is not determined as a precise value but is assigned to a toxicity class based on the observed mortality at the different dose levels.

-

5.2.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Test System: A commercially available reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the human epidermis.

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.

-

After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Cell viability is assessed by incubating the tissues with a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to a blue formazan product.

-

The formazan is extracted from the tissues, and the amount is quantified by measuring the optical density.

-

The percentage of viable cells in the test substance-treated tissues is calculated relative to the negative control. A substance is classified as a skin irritant if the cell viability is reduced below a certain threshold (typically ≤ 50%).

-

5.2.3. Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

-

Procedure:

-

The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.

-

The bacterial strains are exposed to the test substance at several concentrations on agar plates with a minimal amount of the required amino acid.

-

Two methods are commonly used: the plate incorporation method, where the substance, bacteria, and S9 mix (if used) are mixed in molten top agar and poured onto the plates; and the pre-incubation method, where the mixture is incubated before plating.

-

The plates are incubated for 48-72 hours at 37°C.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertant colonies on the solvent control plates.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a certain threshold (typically a two- to three-fold increase over the background).

-

Biological Activity and Mechanism of Action

While this compound is a common scaffold in the development of pharmaceuticals with a wide range of activities, including anti-inflammatory and antimicrobial properties, the specific biological targets and signaling pathways of the parent compound are not well-defined in the public literature. Research on derivatives of this compound has explored their structure-activity relationships, indicating that modifications to the phenyl and imidazole rings can significantly modulate their biological effects. For instance, certain phenyl-imidazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. However, further research is needed to elucidate the precise mechanism of action of this compound itself.

Conclusion

This compound (CAS 670-96-2) is a valuable chemical intermediate with well-characterized physicochemical properties. Its primary hazards are related to oral toxicity and skin/eye irritation, which can be safely managed with standard laboratory precautions. The experimental protocols outlined in this guide provide a framework for the consistent and reliable determination of its key properties and hazards. While its direct biological mechanism of action remains an area for further investigation, its utility as a scaffold for the development of new therapeutic agents is well-established. This guide serves as a foundational resource for researchers and drug development professionals working with this important compound.

References

2-Phenyl-1H-imidazole molecular weight and formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This technical brief provides the core chemical data for 2-Phenyl-1H-imidazole, a heterocyclic organic compound with applications in various chemical syntheses.

The molecular formula and molecular weight are foundational data points for any chemical entity, crucial for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling.

Chemical Identity and Properties

2-Phenyl-1H-imidazole is an aromatic compound featuring a phenyl group substituted at the 2-position of an imidazole ring. Its chemical and physical properties are well-documented.

Below is a summary of the key quantitative data for 2-Phenyl-1H-imidazole:

| Property | Value |

| Molecular Formula | C₉H₈N₂[1][2][3] |

| Molecular Weight | 144.17 g/mol [1] |

| Exact Mass | 144.068741 Da |

Experimental Determination of Molecular Weight